molecular formula C6H11BrClN B12311304 rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride

rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride

Cat. No.: B12311304
M. Wt: 212.51 g/mol
InChI Key: VKBKQVUIMPWKOK-UHFFFAOYSA-N
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Description

rac-(1R,6R,7S)-7-bromo-3-azabicyclo[410]heptane hydrochloride is a bicyclic compound featuring a bromine atom and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the bromination of a suitable precursor, followed by the formation of the azabicyclo structure. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and pressure conditions to ensure the selective bromination of the desired position on the bicyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The bicyclic structure can participate in addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The bromine atom and azabicyclo structure play a crucial role in its reactivity and interactions. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,6R,7S)-7-bromo-3-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific stereochemistry and the presence of a bromine atom at the 7-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C6H11BrClN

Molecular Weight

212.51 g/mol

IUPAC Name

7-bromo-3-azabicyclo[4.1.0]heptane;hydrochloride

InChI

InChI=1S/C6H10BrN.ClH/c7-6-4-1-2-8-3-5(4)6;/h4-6,8H,1-3H2;1H

InChI Key

VKBKQVUIMPWKOK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C2Br.Cl

Origin of Product

United States

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